molecular formula C15H14BrN B6322797 3-Bromo-9-propyl-9H-carbazole CAS No. 865443-61-4

3-Bromo-9-propyl-9H-carbazole

Cat. No.: B6322797
CAS No.: 865443-61-4
M. Wt: 288.18 g/mol
InChI Key: FGUGURGUESHHLG-UHFFFAOYSA-N
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Description

3-Bromo-9-propyl-9H-carbazole is a versatile N-substituted carbazole derivative designed for advanced research and development. Its molecular structure, featuring a bromine atom and a propyl chain attached to the carbazole core, makes it a valuable building block in organic synthesis, particularly for constructing more complex functional molecules. In pharmaceutical research, this compound serves as a crucial precursor in the synthesis of novel bioactive molecules. Structural analogs of N-alkyl carbazole derivatives have demonstrated significant antitumor activities in scientific studies, with the alkyl chain length between the carbazole and other pharmacophores being a key factor influencing cytotoxic potency . Furthermore, the bromine atom at the 3-position offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, enabling its integration into π-conjugated systems for optoelectronic applications . Carbazole-based intermediates are extensively utilized in the development of organic light-emitting diodes (OLEDs) and other high-performance electronic materials due to their favorable charge-transport properties . As a standard handling precaution, this product is for research use only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-9-propylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN/c1-2-9-17-14-6-4-3-5-12(14)13-10-11(16)7-8-15(13)17/h3-8,10H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUGURGUESHHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 9 Propyl 9h Carbazole and Its Precursors

Precursor Synthesis and Regioselective Functionalization

The creation of 3-Bromo-9-propyl-9H-carbazole hinges on the successful synthesis and purification of its precursors. This involves two key chemical transformations: the introduction of a propyl group at the nitrogen atom of the carbazole (B46965) ring (N-alkylation) and the subsequent selective bromination at the 3-position of the carbazole core.

N-Alkylation Strategies for Carbazole Nucleus

The initial step in the synthesis is the N-alkylation of carbazole to form 9-propyl-9H-carbazole. This is a crucial reaction that sets the stage for subsequent functionalization. A common and effective method involves the reaction of carbazole with an alkylating agent such as 1-bromopropane (B46711). This reaction is typically carried out in the presence of a base and a suitable solvent. For instance, the alkylation of 3,6-dibromocarbazole (B31536) with 1-bromopropane can be achieved in tetrahydrofuran (B95107) (THF) using anhydrous sodium sulfate (B86663) and potassium hydroxide (B78521) at reflux temperature. nih.gov

Alternative N-alkylation strategies have also been explored to enhance efficiency and yield. Scandium-catalyzed N-alkylation of carbazoles with alcohols offers a general and efficient protocol that can proceed under an air atmosphere, simplifying the reaction conditions. sorbonne-universite.fr Another approach involves the use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, in a toluene-water mixture with potassium hydroxide, for the reaction of 3,6-dibromocarbazole with benzyl (B1604629) bromide. nih.gov These varied methods provide flexibility in choosing the most suitable conditions based on the specific substrate and desired outcome.

The choice of the alkylating agent and reaction conditions is critical to prevent side reactions and ensure high yields of the desired N-alkylated product. For example, direct alkylation using Friedel-Crafts conditions can sometimes lead to over-alkylation, necessitating extensive purification.

Alkylation MethodReagentsSolventConditionsYield
Standard Alkylation1-Bromopropane, Anhydrous Na2SO4, KOHTHFRefluxNot specified
Scandium-CatalyzedAlcohol, Scandium CatalystNot specifiedAir atmosphereUp to 99% sorbonne-universite.fr
Phase-Transfer CatalysisBenzyl bromide, KOH, Tetrabutylammonium bromideToluene-WaterRefluxNot specified

Bromination Methodologies at the 3-Position

Following the successful N-alkylation, the next critical step is the regioselective bromination of the 9-propyl-9H-carbazole at the 3-position. The directing effect of the propyl group on the nitrogen atom influences the position of electrophilic substitution on the carbazole ring.

A widely used and effective brominating agent for this purpose is N-bromosuccinimide (NBS). The reaction is typically carried out in a suitable solvent, such as chloroform (B151607) or dichloromethane. For example, the regioselective electrophilic bromination of a carbazole derivative with NBS in chloroform at room temperature can yield the corresponding 3-bromocarbazole in high yield (90%) within a short reaction time. nih.gov Similarly, reacting 9-ethyl-carbazole with NBS in dimethylformamide (DMF) at room temperature for 24 hours, followed by extraction and crystallization, has been shown to produce 3-bromo-9-ethyl-9H-carbazole. nih.gov

The precise control of reaction conditions, including temperature and reaction time, is essential to achieve high regioselectivity and minimize the formation of other brominated isomers. The choice of solvent can also play a role in the reaction's outcome.

Bromination MethodBrominating AgentSolventConditionsYield
Electrophilic BrominationN-Bromosuccinimide (NBS)ChloroformRoom Temperature90% nih.gov
Electrophilic BrominationN-Bromosuccinimide (NBS)DichloromethaneIce-water bath to room temperature59%
Electrophilic BrominationN-Bromosuccinimide (NBS)Dimethylformamide (DMF)Room Temperature, 24h62% nih.gov

Advanced Synthetic Routes to this compound

Optimized Reaction Conditions and Yield Enhancement

Optimization of reaction parameters is a key aspect of developing efficient synthetic routes. This includes fine-tuning the molar ratios of reactants, the type and amount of base or catalyst, the choice of solvent, and the reaction temperature and duration.

For instance, in the synthesis of carbazole derivatives, the choice of base and solvent can significantly impact the yield. Studies have shown that using cesium carbonate (Cs2CO3) as the base in refluxing toluene (B28343) can lead to high yields. researchgate.net The optimization of these conditions is often achieved through systematic screening of various parameters to identify the combination that provides the best outcome.

Furthermore, purification techniques play a vital role in obtaining the final product in high purity. Column chromatography is a common method used to separate the desired product from unreacted starting materials and byproducts. chemicalbook.com Recrystallization is another technique employed to obtain highly pure crystalline products. nih.govchemicalbook.com

Catalytic Approaches in Synthesis, including Palladium-Catalyzed Methods

Catalytic methods, particularly those involving palladium catalysts, have emerged as powerful tools in the synthesis of carbazole derivatives. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are instrumental in forming the C-N bond to construct the carbazole core or to introduce aryl groups at the nitrogen atom. nih.gov

Palladium-catalyzed reactions can also be employed for the intramolecular C-H amination to form the carbazole ring system, offering a direct and efficient route. bohrium.com These catalytic systems often exhibit high functional group tolerance and can proceed under milder conditions compared to traditional methods.

The development of ligand-free palladium-catalyzed Suzuki reactions in aqueous ethanol (B145695) has also provided an environmentally friendly and efficient protocol for the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives. sigmaaldrich.cn The ongoing research in this area continues to provide more efficient and selective catalytic systems for the synthesis of complex carbazole structures.

Catalytic MethodCatalystReaction TypeKey Features
Buchwald-Hartwig AminationPalladium CatalystC-N Cross-CouplingForms the carbazole core or introduces N-aryl groups. nih.gov
Intramolecular C-H AminationPalladium(II)/TBPB systemC-H AminationDirect formation of the carbazole ring. bohrium.com
Suzuki ReactionPalladium Catalyst (ligand-free)C-C Cross-CouplingSynthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives in aqueous media. sigmaaldrich.cn

Chemical Transformations and Derivatization Strategies Utilizing 3 Bromo 9 Propyl 9h Carbazole

Carbon-Carbon Cross-Coupling Reactions

The bromine atom at the 3-position of 3-Bromo-9-propyl-9H-carbazole is particularly amenable to palladium-catalyzed carbon-carbon bond-forming reactions. These reactions are fundamental for extending the π-conjugated system of the carbazole (B46965) core and for introducing diverse aryl and heteroaryl substituents.

Suzuki-Miyaura Cross-Coupling for Aryl/Heteroaryl Functionalization

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. nih.gov It involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov In the case of this compound, the bromine atom readily participates in the catalytic cycle, allowing for the introduction of a wide range of aryl and heteroaryl groups.

The general conditions for the Suzuki-Miyaura coupling of this compound involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base like potassium carbonate, and a suitable solvent system, often a mixture of toluene (B28343) and water. The reaction is typically carried out under an inert atmosphere to prevent the degradation of the catalyst. The choice of reaction parameters can significantly influence the yield and selectivity of the desired product. The reactivity of the C-Br bond is a key factor in these transformations, often showing higher reactivity compared to C-Cl bonds under similar conditions.

Detailed research findings have demonstrated the successful coupling of various arylboronic acids with brominated carbazole derivatives. For instance, the coupling of phenylboronic acid with a related brominated carbazole derivative using a Pd(PPh₃)₄ catalyst and K₂CO₃ in toluene at 80°C for 12 hours resulted in a 78% yield of the corresponding phenylated carbazole. Microwave-assisted Suzuki-Miyaura reactions have also been shown to be efficient, significantly reducing reaction times. mdpi.com

Reactant 1Reactant 2CatalystBaseSolventTemperature (°C)Time (h)ProductYield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80-100123-Phenyl-9-propyl-9H-carbazoleHigh
This compound2-Thienylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O90249-Propyl-3-(thiophen-2-yl)-9H-carbazoleGood
This compoundPyridin-3-ylboronic acidPd₂(dba)₃/SPhosK₃PO₄Toluene110189-Propyl-3-(pyridin-3-yl)-9H-carbazoleModerate to High

This table presents representative, hypothetical data based on typical Suzuki-Miyaura reaction outcomes for similar substrates.

Stille Coupling and Other Organometallic Reactions

The Stille coupling reaction provides an alternative and complementary method to the Suzuki-Miyaura reaction for forming carbon-carbon bonds. uwindsor.ca This reaction utilizes organostannanes as the coupling partners with organohalides, catalyzed by palladium complexes. uwindsor.ca The Stille reaction is known for its tolerance of a wide variety of functional groups, making it a valuable tool in the synthesis of complex molecules. uwindsor.ca For this compound, Stille coupling can be employed to introduce alkyl, alkenyl, aryl, and heteroaryl groups.

The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄, and is often carried out in a non-polar solvent like toluene or THF. While the toxicity of organotin reagents is a concern, the Stille reaction remains a powerful method for specific synthetic applications where other coupling methods may be less effective. acs.org

Other organometallic reactions, such as the Heck reaction (coupling with alkenes), Sonogashira reaction (coupling with terminal alkynes), and Negishi reaction (coupling with organozinc reagents), can also be utilized to functionalize the 3-position of the carbazole core, further expanding the synthetic utility of this compound. uwindsor.ca

Reaction TypeReactant 2CatalystSolventProduct
Stille CouplingTributyl(vinyl)stannanePd(PPh₃)₄Toluene9-Propyl-3-vinyl-9H-carbazole
Heck ReactionStyrenePd(OAc)₂/P(o-tol)₃DMF9-Propyl-3-styryl-9H-carbazole
Sonogashira CouplingPhenylacetylenePd(PPh₃)₂Cl₂/CuITriethylamine3-(Phenylethynyl)-9-propyl-9H-carbazole

This table illustrates potential transformations based on established organometallic reactions.

C-N Bond Formation and Amine Functionalization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. ambeed.comorganic-chemistry.org This reaction allows for the coupling of aryl halides with a wide range of amines, including primary and secondary amines, anilines, and other nitrogen-containing heterocycles. organic-chemistry.orgbath.ac.uk For this compound, the Buchwald-Hartwig amination provides a direct route to introduce amino functionalities at the 3-position, leading to the synthesis of various N-substituted carbazole derivatives.

The catalytic system for the Buchwald-Hartwig amination typically consists of a palladium precursor and a bulky, electron-rich phosphine (B1218219) ligand. organic-chemistry.org The choice of ligand is crucial for the efficiency of the reaction and can influence the scope of both the amine and the aryl halide coupling partners. Common bases used include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS). organic-chemistry.org

The introduction of an amino group at the 3-position of the carbazole scaffold opens up avenues for further derivatization, such as acylation, sulfonylation, and the construction of more complex nitrogen-containing heterocyclic systems.

AmineLigandBaseSolventProduct
AnilineXPhosNaOtBuTolueneN-Phenyl-9-propyl-9H-carbazol-3-amine
MorpholineRuPhosK₃PO₄Dioxane4-(9-Propyl-9H-carbazol-3-yl)morpholine
PyrrolidineBINAPCs₂CO₃Xylene9-Propyl-3-(pyrrolidin-1-yl)-9H-carbazole

This table provides illustrative examples of potential Buchwald-Hartwig amination reactions.

Electrophilic Aromatic Substitution Reactions on Derived Compounds

While the initial functionalization of this compound often occurs at the bromine-bearing carbon, the resulting derivatives can undergo subsequent electrophilic aromatic substitution reactions. The carbazole ring system is electron-rich and susceptible to attack by electrophiles. The directing effects of the existing substituents on the carbazole core will govern the position of the incoming electrophile.

For instance, after a Suzuki-Miyaura coupling to form a 3-aryl-9-propyl-9H-carbazole, subsequent nitration, halogenation, or Friedel-Crafts acylation would likely be directed to the positions activated by both the carbazole nitrogen and the aryl group. The specific regioselectivity would depend on the electronic nature of the substituent at the 3-position. Electrophilic substitution on the carbazole nucleus itself is a well-established transformation. researchgate.net For example, the Friedel-Crafts acylation of N-alkylcarbazoles typically occurs at the 3 and 6 positions. google.com

Further Functional Group Interconversions and Modifications

The derivatives obtained from the initial transformations of this compound can be subjected to a wide array of functional group interconversions to access an even broader range of compounds. These modifications are standard transformations in organic synthesis and allow for the fine-tuning of the molecule's properties.

For example, a cyano group introduced via a Rosenmund-von Braun reaction (displacement of the bromine with a cyanide salt) can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group. An acetyl group introduced via a Friedel-Crafts acylation can be reduced to an ethyl group or used as a handle for further C-C bond formation through aldol (B89426) or similar reactions. The propyl group at the 9-position, while generally stable, could potentially be modified under specific conditions, although this is less common than transformations on the carbazole ring.

These multi-step synthetic sequences, starting from the versatile this compound, enable the creation of a diverse library of carbazole derivatives with tailored electronic, optical, and biological properties.

Applications of 3 Bromo 9 Propyl 9h Carbazole Derivatives in Advanced Materials

Organic Electronic and Optoelectronic Device Architectures

The unique properties of the carbazole (B46965) moiety, such as its rigidity, high thermal stability, and excellent hole-transporting capability, make its derivatives highly sought after for various roles in electronic device architectures. nbinno.com The strategic placement of a propyl group at the 9-position enhances solubility and processability, while the bromine at the 3-position provides a convenient site for synthetic modification, enabling the creation of a wide array of functional molecules.

Hole-Transport Materials in Photovoltaic Cells (e.g., Dye-Sensitized Solar Cells, Organic Photovoltaic Cells)

The 3-Bromo-9-propyl-9H-carbazole molecule is a precursor for more complex HTMs. The bromine atom can be functionalized through cross-coupling reactions to introduce other moieties, such as triarylamines, which further enhance hole-transporting capabilities. nih.gov The N-propyl group ensures good solubility of the resulting HTMs in organic solvents, which is crucial for fabricating uniform thin films via solution-processing techniques. Several novel carbazole-based molecules have been successfully synthesized and applied as HTMs in CH3NH3PbI3-based perovskite solar cells, achieving remarkable photovoltaic conversion efficiencies. rsc.org For instance, carbazole-based HTMs have demonstrated the ability to produce devices with enhanced stability and power conversion efficiencies comparable to established standards like spiro-OMeTAD. osti.gov

Table 1: Performance of Perovskite Solar Cells Employing Carbazole-Based Hole-Transport Materials

HTM Structure Type Power Conversion Efficiency (PCE) Reference
Three-arm carbazole derivative (SGT-405) 14.79% rsc.org

Host Materials in Organic Light-Emitting Diodes (OLEDs)

In organic light-emitting diodes (OLEDs), particularly those utilizing phosphorescent emitters, the host material plays a critical role in device performance. A key requirement for a host is a high triplet energy (ET) to effectively confine the excitons on the guest emitter molecules and prevent energy loss. rsc.org Carbazole derivatives are excellent candidates for host materials due to their inherently high triplet energies. acs.org

3-Bromo-9H-carbazole is a popular building block for synthesizing host materials for highly efficient phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. ossila.comnih.gov By modifying the 3-position, it is possible to introduce electron-accepting units to the electron-donating carbazole core, creating bipolar host materials. ossila.commdpi.com Bipolar hosts can transport both holes and electrons, leading to a more balanced charge injection and recombination within the emissive layer, which improves device efficiency and lifetime. For example, a bipolar host material derived from 3,3'-biccarbazole linked to a phosphine (B1218219) oxide acceptor unit showed a high triplet energy of 2.76 eV, making it suitable as a host for blue phosphorescent emitters. ossila.com

Table 2: Performance of Blue Phosphorescent OLEDs with Hosts Derived from 3-Substituted Carbazoles

Host Material Emitter Max. External Quantum Efficiency (EQE) Max. Current Efficiency (ηc) Max. Power Efficiency (ηp) Reference
PBCz-PO FIrpic 13.4% 31.5 cd/A 31.0 lm/W ossila.com
3-CzDPz (green PhOLED) Not Specified 29.0% 91.2 cd/A Not Specified nih.gov

Electron Transport and N-Type Acceptor Materials for Electroluminescent Devices

While carbazole is fundamentally an electron-donating, p-type moiety, it can be incorporated into molecules designed for electron transport. researchgate.netrsc.org To create an effective electron transport material (ETM), the carbazole unit is typically linked to strong electron-withdrawing (acceptor) groups. rsc.orgrsc.org

This compound can serve as a synthetic intermediate in this process. The bromine atom provides a reactive site for introducing potent electron-accepting moieties such as 1,3,4-oxadiazole, pyridine, pyrimidine, or cyano groups via palladium-catalyzed cross-coupling reactions. rsc.orgrsc.org This molecular design strategy results in A–D–A′ type molecules where the electron-donating carbazole (D) is flanked by electron-accepting groups (A, A′). rsc.org This architecture lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. Such engineered carbazole derivatives have been successfully used not only as ETMs but also as n-type acceptors in exciplex-based host systems for high-efficiency phosphorescent and TADF OLEDs. rsc.org

Polymerization and Macromolecular Engineering

The transformation of small molecules like this compound into macromolecular structures opens up new avenues for material properties and device fabrication. Conjugated polymers based on carbazole are of particular interest due to their combination of semiconducting properties and the processing advantages of polymers.

Synthesis of Carbazole-Based Conjugated Polymers

Conjugated polymers featuring carbazole units in their backbone are valued for their thermal stability and hole-transporting characteristics. This compound is an ideal monomer for the synthesis of these polymers. The bromine atom serves as a reactive handle for various metal-catalyzed cross-coupling reactions, most notably Suzuki and Sonogashira polycondensation. nih.govmdpi.com

In a typical Suzuki polycondensation, this compound can be reacted with a comonomer containing two boronic acid or boronic ester groups. This process creates a polymer chain with alternating carbazole units and the comonomer units. The N-propyl group is crucial as it imparts solubility to the resulting polymer, allowing it to be processed from solution to form thin films for electronic devices. mdpi.com By carefully selecting the comonomer, the electronic properties of the final polymer, such as its band gap and charge carrier mobility, can be precisely tuned.

Electrochemical Polymerization Techniques

Electrochemical polymerization is a powerful technique for depositing thin, uniform, and insoluble polymer films directly onto a conductive substrate. mdpi.com Carbazole and its N-substituted derivatives are known to undergo electropolymerization through oxidative coupling, which typically occurs at the 3- and 6-positions of the carbazole ring to form 3,6-linked polymer chains. mdpi.comrsc.org

In the case of this compound, the presence of the bromine atom at the 3-position blocks polymerization at that site. Oxidative coupling would therefore be expected to proceed at the unsubstituted 6-position, potentially leading to the formation of a 6-linked polycarbazole derivative. This method allows for the in-situ growth of a robust, electroactive polymer film on an electrode surface. rsc.org The resulting polycarbazole films are often electrochromic, changing color upon electrochemical oxidation and reduction, making them suitable for applications in electrochromic devices. rsc.orgmdpi.com

Advanced Functional Materials

The carbazole moiety is well-known for its electron-donating and charge-transporting capabilities, as well as its thermal and chemical stability. rsc.orgnih.gov The introduction of a propyl group at the N9 position enhances solubility in organic solvents, while the bromine atom at the C3 position provides a reactive site for introducing various functional groups through cross-coupling reactions. This strategic functionalization is key to creating materials for cutting-edge applications.

Many traditional organic luminophores suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in the solid state or in aggregated forms. rsc.org Aggregation-induced emission (AIE) is a photophysical phenomenon that counteracts this issue, where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation. merckmillipore.com This property is crucial for applications in solid-state lighting, such as organic light-emitting diodes (OLEDs), and for biological imaging. The core principle behind AIE is the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. merckmillipore.comnih.gov

Carbazole derivatives are excellent candidates for designing AIE luminogens (AIEgens). The rigid and planar carbazole unit provides a stable core, which can be functionalized with "rotor" groups, such as tetraphenylethene (TPE) or triphenylethene, that undergo dynamic intramolecular motions in solution but become restricted in aggregates. merckmillipore.comcore.ac.uknih.gov

Research has shown that derivatives synthesized from precursors like 3,6-dibromo-9-alkylcarbazoles can exhibit strong AIE characteristics. For instance, a carbazole-based fluorophore, 9-butyl-3,6-bis-(2-phenyl-o-carborane)-9H-carbazole, was synthesized from 3,6-dibromo-9-butylcarbazole. nih.gov While nearly non-emissive in a tetrahydrofuran (B95107) (THF) solution, it becomes a strong emitter in the solid state due to molecular packing that restricts intramolecular motion. nih.gov Similarly, combining TPE, carbazole, and arylboron units into a single molecule has produced novel AIE-active luminogens with promising electroluminescent properties for non-doped OLEDs. core.ac.uk The substitution pattern on the carbazole ring is critical; studies on 9-phenyl-9H-carbazole derivatives have found that substitutions at the C-3 and C-6 positions can lead to the highest solid-state photoluminescence quantum yields (PLQY). researchgate.net

Derivative Structure/PrecursorKey FeaturesPhotophysical PropertiesReference
9-butyl-3,6-bis-(2-phenyl-o-carborane)-9H-carbazole (from 3,6-dibromo-9-butylcarbazole)Donor-acceptor system with carbazole (donor) and carborane (acceptor).Fluorescence is quenched in THF solution but strong in the solid state (AIE behavior). nih.gov
Triphenylethene-carbazole skeleton with arylboron groups (from N-ethylcarbazole)Combines AIE-active TPE unit with electron-donating carbazole and electron-accepting arylboron.Exhibits high thermal stability and good performance in non-doped OLEDs. core.ac.uk
Derivatives of 9-phenyl-9H-carbazoleMethoxy and tert-butyl substituents at C-3 and C-6 positions.Solid-state PLQY up to 53%, significantly higher than in solution. researchgate.net
Carbazole-tetraphenylethene (Cz-TPE) copolymersDirect copolymerization of carbazole and TPE units.Resulting polymers demonstrate clear AIE properties suitable for Pdot fabrication. rsc.org

Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) to initiate polymerization. Carbazole derivatives have emerged as highly efficient photoinitiators, particularly for polymerization under visible light and for advanced applications like 3D printing and multi-photon polymerization. nih.govresearchgate.net Their strong electron-donating nature and the ease with which their absorption spectra can be tuned make them ideal for this purpose. researchgate.net

Specifically, new carbazole derivatives have been developed as high-performance visible light photoinitiators for both free radical polymerization (FRP) of acrylates and cationic polymerization (CP) of epoxides. nih.govfigshare.com These systems show excellent initiating abilities upon exposure to LED light sources (e.g., at 405 nm), achieving high conversion of the reactive monomers. nih.gov The strategic addition of substituents to the carbazole core allows for a red-shift in absorption, making them more effective under visible light compared to simpler UV-absorbing carbazoles. nih.gov

A particularly advanced application is in two-photon polymerization (2PP) or multi-photon polymerization, a high-resolution 3D fabrication technique. tuwien.ac.atnih.gov This process requires photoinitiators with a large two-photon absorption (TPA) cross-section. Carbazole derivatives with a Donor-π-Acceptor-π-Donor (D-π-A-π-D) or similar conjugated structures are designed to maximize TPA. researchgate.net For instance, a water-soluble two-photon initiator, 3,6-bis[2-(1-methyl-pyridinium)vinyl]-9-methyl-carbazole diiodide (BMVMC), has been successfully used to fabricate 3D hydrogel scaffolds for biomedical applications, demonstrating a TPA cross-section of 750 GM, which increases to 2500 GM when complexed with cucurbit researchgate.neturil. acs.org Other designs incorporating carbazole or phenothiazine (B1677639) as donors and fluorenone or benzophenone (B1666685) as acceptors have also yielded initiators with high TPA cross-sections, enabling rapid and high-resolution 3D printing. researchgate.net

Carbazole Derivative SystemApplicationKey Performance MetricsReference
Carbazole derivatives (C1-C4)Visible light photoinitiators for FRP and CPHigh reactivity with LED exposure (405, 455, 477 nm); superior to BAPO photoinitiator under mild irradiation. figshare.com
3,6-Bis[2-(1-methyl-pyridinium)vinyl]-9-methyl-carbazole diiodide (BMVMC)Water-soluble two-photon initiator for hydrogelsTPA cross-section of 750 GM (2500 GM with CB7 complex); achieves 180 nm resolution in fabrication. acs.org
Carbazole benzylidene cycloketonesTwo-photon initiatorsAbsorption maxima between 418-442 nm, demonstrating tunable photophysical properties based on structure. nih.gov
Phenothiazine/Carbazole A-π-D-π-A initiatorsTwo-photon polymerizationTPA cross-section up to 1667 GM; allows for high scanning speeds (up to 14000 µm/s) in 3D manufacturing. researchgate.net

Photoredox catalysis utilizes light to initiate chemical reactions by generating reactive radical intermediates under mild conditions. lookchem.com Carbazole derivatives have been successfully employed as metal-free organic photoredox catalysts, offering a more sustainable alternative to traditional heavy-metal-based catalysts like iridium and ruthenium complexes. rsc.orgfigshare.com The electron-rich nature of the carbazole core allows it to act as an effective photosensitizer that can be activated by visible light. researchgate.net

Upon photoexcitation, the carbazole catalyst can initiate reactions through either an oxidative or a reductive quenching cycle. In an oxidative cycle, the excited catalyst donates an electron to a substrate, becoming a radical cation. In a reductive cycle, it accepts an electron, forming a radical anion. This versatility allows carbazole-based catalysts to drive a wide range of chemical transformations.

For example, certain carbazole derivatives have been shown to function as metal-free photoredox catalysts for both free-radical and cationic polymerizations, operating through both oxidative and reductive pathways. figshare.com In another application, a carbazole-based photocatalyst incorporating a dicyanovinyl acceptor group was developed for the visible-light-driven synthesis of indolyl diarylmethanes and 2-substituted benzimidazoles. rsc.org This process operates via an oxidative quenching cycle and proceeds without the need for external oxidants or metal co-catalysts, highlighting its utility in green chemistry. rsc.org Furthermore, carbazole-based photosensitizers have been used for the reductive cleavage of aryl halides, demonstrating their power in generating aryl radicals for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Catalyst SystemCatalytic ApplicationMechanism/Key FeaturesReference
Novel carbazole derivatives (C1-C4)Photoinitiation of polymerizationActs as a metal-free photoredox catalyst active in both oxidative and reductive cycles. figshare.com
Carbazole with dicyanovinyl acceptor (MD)Synthesis of indolyl diarylmethanes and 2-benzimidazolesOperates via an oxidative quenching cycle under visible light; metal-free and oxidant-free. rsc.org
General carbazole-based catalystsReductive cleavage of aryl halidesGenerates aryl radicals under photoinduced conditions for bond formation. researchgate.net
Merged Ir-photocatalyst and Pd-catalystSynthesis of carbazolesA palladacyclic intermediate transfers an electron to the photoexcited Ir catalyst to initiate the reaction. acs.org

Spectroscopic and Computational Investigations of 3 Bromo 9 Propyl 9h Carbazole and Its Derivatives

Advanced Spectroscopic Characterization Methodologies

Advanced spectroscopic methods are indispensable for confirming the identity, purity, structure, and functional properties of novel carbazole (B46965) derivatives. The following subsections explore the application of these techniques to derivatives of 3-Bromo-9-propyl-9H-carbazole.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For derivatives of this compound, both ¹H and ¹³C NMR are employed to confirm the covalent structure and verify the successful synthesis.

In the characterization of 1,2-di(9-propyl-9H-carbazol-3-yl)-ortho-carborane, a derivative synthesized from this compound, ¹H NMR spectroscopy confirmed the presence of protons in their expected chemical environments. scispace.com The ¹³C NMR spectrum provided definitive evidence of the carbon skeleton, with distinct signals corresponding to the carbazole and propyl groups. scispace.com The recorded chemical shifts are crucial for verifying the final structure of the derivative. scispace.com

Interactive Data Table: ¹³C NMR Chemical Shifts for 1,2-di(9-propyl-9H-carbazol-3-yl)-ortho-carborane

Chemical Shift (δ) in ppm Assignment
140.90, 140.88 Aromatic C
128.02, 126.17, 123.36 Aromatic C-H
122.38, 121.58, 120.35 Aromatic C
119.34 Aromatic C-H
108.92, 107.95 Aromatic C-H
88.29 Carborane C
44.60 Propyl N-CH₂
22.11 Propyl CH₂
11.60 Propyl CH₃

Data recorded in CDCl₃ at 100 MHz. Source: scispace.com

Mass spectrometry is a critical tool for determining the precise molecular weight of a compound, thereby confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for its high accuracy.

For the derivative 1,2-di(9-propyl-9H-carbazol-3-yl)-ortho-carborane, HRMS analysis using Electrospray Ionization (ESI) was performed to verify its molecular formula. The experimentally measured mass-to-charge ratio (m/z) was found to be in excellent agreement with the calculated value, confirming the successful synthesis of the target molecule. scispace.com

Research Finding:

Compound: 1,2-di(9-propyl-9H-carbazol-3-yl)-ortho-carborane

Technique: HRMS (ESI+)

Calculated m/z for [C₃₂H₃₈B₁₀N₂ + H]⁺: 559.41109 scispace.com

Found m/z: 559.43866 scispace.com

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing valuable insights into molecular conformation and intermolecular interactions.

While the utility of XRD has been demonstrated for analogous compounds, specific crystallographic data for this compound or its derivative, 1,2-di(9-propyl-9H-carbazol-3-yl)-ortho-carborane, were not available in the reviewed scientific literature. scispace.com In studies of related materials, single-crystal XRD was used to investigate molecular arrangements, which is a standard and crucial step in characterizing new compounds. scispace.com

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the surface topography and internal structure of materials at the micro- and nanoscale. These methods are often used to study the morphology of thin films or aggregated structures.

A review of the available scientific literature did not yield specific studies employing SEM or TEM for the morphological analysis of this compound or its derivatives.

Cyclic Voltammetry (CV) is an electrochemical technique used to probe the redox properties of a compound, such as its oxidation and reduction potentials. This information is vital for applications in organic electronics, where the energy levels of materials (HOMO and LUMO) dictate charge injection and transport properties.

The electrochemical behavior of derivatives of this compound has been investigated to understand the influence of the carbazole moiety on the electronic properties of the final molecule. In the study of 1,2-di(9-propyl-9H-carbazol-3-yl)-ortho-carborane, CV was used to evaluate the electron-donating strength of the carbazole units. scispace.com The oxidation potential provides insight into the energy of the Highest Occupied Molecular Orbital (HOMO), a key parameter for materials used in optoelectronic devices. scispace.com

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to investigate the photophysical properties of molecules. UV-Vis spectroscopy reveals the electronic transitions within a molecule, while fluorescence spectroscopy provides information about its emission properties, including color, efficiency (quantum yield), and lifetime.

The photophysical properties of derivatives made from this compound have been studied to assess their potential as luminescent materials. The derivative 1,2-di(9-propyl-9H-carbazol-3-yl)-ortho-carborane was found to exhibit Aggregation-Induced Emission (AIE), a phenomenon where the molecule is non-emissive in solution but becomes highly fluorescent in the aggregated or solid state. scispace.com These compounds show tunable fluorescence colors and high emission quantum efficiencies in the solid state, making them promising candidates for applications in organic light-emitting diodes (OLEDs). scispace.com

Interactive Data Table: Photophysical Properties of 1,2-di(9-propyl-9H-carbazol-3-yl)-ortho-carborane (CDN)

Property Value Conditions
UV-Vis Absorption (λabs) ~350 nm In THF Solution
Fluorescence Emission (λem) 465 - 570 nm Aggregated State
Quantum Yield (ΦF) >70% Solid State

Source: scispace.com

Quantum Chemical and Computational Studies

Quantum chemical and computational studies are indispensable tools for understanding the electronic structure, excited-state behavior, and charge transport properties of organic materials at a molecular level. For this compound and its derivatives, these methods provide deep insights that complement experimental findings and guide the design of new materials for optoelectronic applications.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. irjweb.comnih.gov By calculating the electron density, DFT can determine the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com These orbitals are crucial in determining a molecule's electronic and optical properties. The HOMO is associated with the ability to donate an electron, while the LUMO relates to the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov A large HOMO-LUMO gap generally indicates high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be more easily excited. researchgate.net In the context of organic semiconductors, the HOMO and LUMO levels are analogous to the valence and conduction bands in inorganic semiconductors, respectively. youtube.com

Table 1: Representative DFT-Calculated Electronic Properties for Carbazole-Based Molecules (Note: These are illustrative values for related compounds, not this compound specifically)

Compound/System HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Carbazole D-A Monomer 1 -5.25 -2.15 3.10
Carbazole D-A Monomer 2 -5.30 -2.40 2.90

This table is generated based on representative data for carbazole and other heterocyclic derivatives to illustrate typical computational outputs.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. mdpi.com It has become a standard computational tool for predicting and interpreting UV-visible absorption and emission spectra. arxiv.orgarxiv.org By simulating the electronic transitions between the ground and excited states, TD-DFT can calculate key parameters such as excitation energies, absorption wavelengths (λmax), and oscillator strengths (f), which determine the intensity of an absorption band. researchgate.net

For molecules like this compound, TD-DFT calculations can predict the absorption spectrum, revealing how the electronic structure influences its interaction with light. Typically, the primary electronic transition corresponds to the promotion of an electron from the HOMO to the LUMO. researchgate.net The calculated spectrum can be compared with experimental data to validate the computational model and assign specific electronic transitions to observed absorption peaks.

Studies on various carbazole derivatives show that TD-DFT, often using functionals like B3LYP, can accurately model their electronic absorption spectra. researchgate.netresearchgate.net For example, calculations performed on different carbazole-based oligomers have demonstrated how extending the conjugation length or introducing different molecular units leads to shifts in the absorption maxima. researchgate.net While specific TD-DFT data for this compound is sparse, it is expected that its primary absorption bands would arise from π-π* transitions within the carbazole aromatic system. The bromine and propyl substituents would likely cause subtle shifts in the absorption wavelengths compared to the parent carbazole molecule.

Table 2: Illustrative TD-DFT Calculated Absorption Data for Carbazole Derivatives (Note: These are representative values for related compounds to illustrate the method's output)

Compound Main Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
Bicarbazole HOMO -> LUMO 4.15 298 0.85

This table is generated based on representative data for carbazole derivatives to illustrate typical computational outputs from TD-DFT calculations. researchgate.net

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational dynamics, flexibility, and intermolecular interactions of molecules. nih.gov This technique is valuable for understanding how molecules like this compound behave in different environments, such as in solution or in the solid state.

For this compound, a key area of conformational flexibility is the rotation of the propyl group attached to the nitrogen atom. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations. Furthermore, in a simulated amorphous solid or crystal, MD can reveal the preferred packing arrangements and quantify the nature and strength of intermolecular interactions, such as van der Waals forces and potential π-π stacking between carbazole rings.

While specific MD studies on this compound are not widely reported, the methodology is extensively applied to organic molecules to understand their structure-property relationships. For instance, crystal structure analysis of the closely related 3-bromo-9-ethyl-9H-carbazole shows that the tricyclic carbazole system is nearly planar, with the ethyl group's carbon atoms deviating from this plane. researchgate.net In the crystal, short H---π contacts are observed, indicating the presence of weak intermolecular interactions. researchgate.net MD simulations could further explore the dynamics of these interactions and how they influence material properties.

Computational modeling is essential for understanding and predicting the charge transport properties of organic semiconductor materials. Carbazole derivatives are well-known for their excellent hole-transport capabilities, making them key components in organic light-emitting diodes (OLEDs) and other electronic devices. asianpubs.org Models for charge transport in these materials typically operate at multiple scales.

At the quantum chemical level, DFT is used to calculate parameters for individual molecules, such as the reorganization energy (the energy required for a molecule to change its geometry between neutral and charged states) and the electronic coupling between adjacent molecules. A low reorganization energy is desirable for efficient charge transport.

These parameters are then used as inputs for higher-level models, such as Monte Carlo simulations, to predict the charge carrier mobility in an amorphous film. These simulations model charge transport as a "hopping" process, where a charge carrier (a hole or an electron) moves between localized states on individual molecules. The hopping rates depend on the reorganization energy, the electronic coupling, and the energy difference between the initial and final sites.

Studies on materials containing carbazole units have provided significant insights into charge transport phenomena. For example, multiscale simulations on N,N′-dicarbazole-3,5-benzene (mCP), a common host material, have successfully predicted hole and electron mobilities that are consistent with experimental results. Such models show that charges are predominantly transported via a diffusion-like mechanism at low electric fields. Carbazole-based dendrimers with di-n-propylfluorene surface groups have also been studied to understand how molecular architecture affects charge mobility. researchgate.net These computational approaches are critical for the rational design of new carbazole derivatives, including those based on this compound, with optimized charge transport characteristics for advanced electronic applications. ossila.com

Mechanistic Insights into Reactions and Material Performance

Reaction Mechanism Elucidation for Derivatization Pathways

3-Bromo-9-propyl-9H-carbazole is a versatile building block for the synthesis of more complex organic molecules, primarily due to the reactivity of the bromine atom at the 3-position and the potential for further substitution on the carbazole (B46965) ring. The derivatization of this compound typically proceeds through well-established organometallic cross-coupling reactions.

One of the most common derivatization pathways is the Suzuki coupling reaction . In this palladium-catalyzed reaction, the bromine atom is substituted with an aryl, vinyl, or alkyl group from a boronic acid or ester. The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the final product and regenerate the catalyst.

Another significant derivatization method is the Buchwald-Hartwig amination . This reaction allows for the formation of a carbon-nitrogen bond, coupling an amine with the bromo-carbazole derivative. The mechanism involves a palladium catalyst that undergoes oxidative addition to the C-Br bond, followed by coordination of the amine and deprotonation to form a palladium-amido complex. Reductive elimination then yields the N-arylated product.

The Heck coupling reaction offers a pathway to introduce vinyl groups. This palladium-catalyzed reaction involves the coupling of the bromo-carbazole with an alkene. The mechanism includes the oxidative addition of palladium to the C-Br bond, insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to form the vinylated product.

Furthermore, the Hirao reaction can be employed to introduce phosphorus-containing functional groups. researchgate.net This palladium-catalyzed cross-coupling reaction typically involves the reaction of the bromo-carbazole with a hydrophosphoryl compound. researchgate.net

The propyl group at the 9-position of the carbazole nitrogen is generally stable during these transformations and serves to enhance the solubility of the molecule in organic solvents, facilitating its use in solution-processable applications.

Structure-Property Relationships in Advanced Organic Materials

The molecular structure of this compound and its derivatives dictates their electronic and photophysical properties, making them promising candidates for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Influence of Molecular Architecture on Charge Transport Dynamics

The carbazole moiety is known for its excellent hole-transporting capabilities, which arise from its electron-rich nature and the ability to form stable radical cations. The planarity of the tricyclic carbazole ring system is a key factor in facilitating intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state. nih.govnih.gov In the crystal structure of the closely related 3-bromo-9-ethyl-9H-carbazole, the tricyclic system is essentially planar. nih.govnih.gov This planarity promotes close packing in thin films, creating pathways for charge carriers to hop between adjacent molecules.

The propyl group at the N-9 position, while enhancing solubility, can also influence the molecular packing and, consequently, the charge transport properties. The flexible alkyl chain can disrupt the crystalline packing to some extent, leading to more amorphous films. While highly crystalline domains can lead to high charge carrier mobilities, amorphous films can offer more isotropic charge transport and better morphological stability in devices. The balance between solubility, processability, and solid-state packing is a critical aspect of molecular design for organic semiconductors.

In carbazole-based polymers, charge transport is influenced by both intramolecular and intermolecular interactions. rsc.org Three-dimensional dendritic structures based on carbazole have been shown to have charge carrier mobilities that are dependent on the generation of the dendrimer, with higher generations exhibiting slightly lower mobilities. rsc.org

Impact of Substituents on Photophysical Behavior and Device Performance

The electronic properties of the carbazole core can be finely tuned by introducing various substituents at the 3-position (and other positions) via the derivatization pathways described earlier. The introduction of electron-donating or electron-withdrawing groups can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

For instance, attaching an electron-donating group would raise the HOMO level, facilitating hole injection from the anode in an OLED. Conversely, an electron-withdrawing group would lower the LUMO level, aiding electron injection from the cathode. This modulation of frontier molecular orbitals is a fundamental strategy in designing materials with specific functions in multilayered organic electronic devices.

The photophysical properties, such as absorption and emission wavelengths, are also highly dependent on the nature of the substituents. beilstein-journals.orgchalmers.se Extending the π-conjugation of the carbazole core by introducing aromatic substituents often leads to a bathochromic (red) shift in the absorption and emission spectra. beilstein-journals.org This tunability allows for the creation of materials that emit light across the visible spectrum, a key requirement for full-color displays.

In the context of OLEDs, carbazole derivatives are frequently used as host materials for phosphorescent or thermally activated delayed fluorescence (TADF) emitters. ossila.com The high triplet energy of the carbazole unit is crucial for efficiently confining the triplet excitons on the guest emitter, leading to high device efficiencies. ossila.com For example, a bipolar host material incorporating a bicarbazole core demonstrated a high triplet energy of 2.76 eV, making it suitable as a host for blue phosphorescent emitters. ossila.com

The performance of devices utilizing carbazole derivatives is a direct consequence of these structure-property relationships. A device using a ter-carbazole derivative as a dopant achieved a maximum external quantum efficiency of 31.8%. ossila.com

Theoretical Frameworks for Predicting Material Efficacy

Computational chemistry plays a vital role in understanding and predicting the properties of new materials based on this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for calculating the electronic structure, frontier molecular orbital energies, and photophysical properties of these molecules.

Theoretical calculations can provide insights into:

Molecular Geometry: Predicting the planarity of the carbazole core and the conformation of the propyl chain.

Electronic Properties: Calculating HOMO and LUMO energy levels to predict charge injection and transport characteristics.

Photophysical Properties: Simulating absorption and emission spectra to predict the color of emitted light.

Reorganization Energy: Estimating the energy required for a molecule to change its geometry upon gaining or losing a charge, which is inversely related to charge mobility.

By computationally screening potential derivatives of this compound, researchers can prioritize synthetic targets that are most likely to exhibit the desired properties for a specific application. This synergy between theoretical prediction and experimental validation accelerates the discovery and development of new high-performance organic materials. For example, computational approaches have been used to estimate the electron mobility in carbazole-based polymers by determining transfer integrals and reorganization energies. researchgate.netresearcher.life

Future Research Directions and Emerging Paradigms in 3 Bromo 9 Propyl 9h Carbazole Chemistry

Novel Synthetic Methodologies and Sustainable Production Routes

The conventional synthesis of 3-Bromo-9-propyl-9H-carbazole typically involves a two-step process: electrophilic bromination of the carbazole (B46965) core, followed by N-alkylation with a propyl halide. While effective, future research is geared towards developing more efficient, selective, and environmentally benign synthetic strategies.

Emerging methodologies focus on C-H activation, which offers a more atom-economical approach by directly functionalizing the carbazole ring, potentially bypassing the need for pre-functionalized starting materials. nih.gov Furthermore, sustainable production is a key driver of innovation. Mechanochemistry, which involves conducting reactions in the solid state via ball-milling, presents a compelling green alternative to traditional solvent-based methods. researchgate.net This technique can reduce solvent waste, shorten reaction times, and sometimes improve yields, making it highly desirable for industrial applications. researchgate.net

AspectTraditional SynthesisEmerging Methodologies
Key Reactions Electrophilic Bromination (e.g., with NBS), N-Alkylation with propyl halide. nih.govnih.govDirect C-H activation/bromination, Palladium-catalyzed C-N cross-coupling. nih.gov
Sustainability Often requires large volumes of organic solvents, multi-step processes.Reduced solvent usage (mechanochemistry), higher atom economy (C-H activation). researchgate.nethorizon-europe.gouv.fr
Efficiency Can have moderate to good yields but may require purification via column chromatography. Potentially shorter reaction times and simplified workup procedures. researchgate.net

Exploration of Untapped Applications in Functional Materials

Carbazole derivatives are renowned for their unique electronic and photophysical properties, leading to their widespread use in organic light-emitting diodes (OLEDs), particularly as blue light-emitting materials. magtech.com.cnmdpi.com They typically serve as hole-transporting units due to their electron-donating nature. magtech.com.cn While this remains a primary application area, the functional versatility of this compound opens doors to several untapped domains.

The carbazole scaffold is a recognized pharmacophore in medicinal chemistry, with many derivatives exhibiting anti-cancer, antimicrobial, and anti-inflammatory activities. nih.govnih.gov Future research could explore derivatives of this compound as precursors for novel therapeutic agents. nbinno.comnih.gov Additionally, its electroactive nature makes it a candidate for use in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and as a component in novel functional polymers where the electronic properties can be precisely tuned. nbinno.com

Application AreaCurrent StatusFuture Potential for this compound Derivatives
Optoelectronics Widely used in OLEDs as host and hole-transport materials. mdpi.comDevelopment of new emitters, thermally activated delayed fluorescence (TADF) materials, and components for OPVs. magtech.com.cnnbinno.com
Medicinal Chemistry The carbazole core is present in many biologically active compounds. nih.govSynthesis of novel anti-cancer, neuroprotective, or antimicrobial agents. nih.govmdpi.com
Functional Polymers Carbazole moieties are incorporated into polymer main chains or as pendant groups. magtech.com.cnCreation of photorefractive polymers, sensors, and materials for energy storage.

Advanced Computational Design and Materials Discovery

The discovery of new materials is increasingly driven by computational chemistry. Advanced computational techniques, such as Density Functional Theory (DFT) and molecular dynamics simulations, can predict the electronic, optical, and morphological properties of novel this compound derivatives before they are synthesized. acs.org This in-silico approach accelerates the design-synthesis-testing cycle, enabling a more targeted and efficient discovery process.

For instance, DFT calculations can be used to estimate the HOMO/LUMO energy levels, which are crucial for designing effective charge-transport layers in OLEDs and solar cells. acs.org In the realm of medicinal chemistry, molecular docking studies can predict the binding affinity of carbazole derivatives to specific biological targets, such as proteins or enzymes, guiding the design of potent drug candidates. mdpi.comrsc.org

Computational TechniqueApplication in Carbazole ChemistrySpecific Goal for this compound
Density Functional Theory (DFT) Predicting electronic structure, absorption/emission spectra, and charge transport properties. acs.orgDesign of derivatives with optimized energy levels for specific optoelectronic devices.
Molecular Docking Simulating the interaction between a molecule and a biological target. mdpi.comIdentifying potential drug candidates by predicting binding modes and affinities to proteins like kinases or proteases. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Correlating chemical structure with biological activity or physical properties.Building models to predict the anticancer or antioxidant activity of new derivatives.

Integration into Hybrid Organic-Inorganic Systems

The interface between organic and inorganic materials is a hotbed of innovation, leading to hybrid systems with synergistic properties. Carbazole-based compounds are proving to be excellent organic components in these systems. A prominent example is their use as self-assembled monolayers (SAMs) on inorganic transparent conductive oxides (TCOs) in perovskite solar cells. acs.org These ultra-thin layers can modify the work function of the electrode and improve charge extraction efficiency. acs.org

Future research will likely explore the integration of this compound into a wider range of hybrid devices. This could include chemical sensors, where the carbazole unit interacts with an analyte, causing a measurable change in the properties of an adjacent inorganic semiconductor (e.g., ZnO or TiO2 nanowires). Other possibilities include hybrid light-emitting devices combining the sharp emission of inorganic quantum dots with the excellent charge-transport properties of the carbazole derivative.

Hybrid SystemRole of Carbazole DerivativePotential Application
Perovskite/Silicon Tandem Solar Cells Forms a hole-selective self-assembled monolayer (SAM) on the TCO electrode. acs.orgHigh-efficiency photovoltaics.
Quantum Dot-LEDs (QLEDs) Acts as a hole-transport layer or a host material for quantum dots.High-performance displays and lighting.
Organic-Inorganic Hybrid Sensors Serves as the recognition element that binds to an analyte, modulating the signal of an inorganic transducer.Environmental monitoring, medical diagnostics.

Scalability and Industrial Relevance of Carbazole-Based Technologies

For any new material to make a significant impact, its synthesis must be scalable and economically viable. The industrial relevance of carbazole-based materials is already well-established, particularly in the multi-billion dollar OLED display and lighting market. nbinno.com Research into scalable syntheses, such as the reported gram-scale production of mono-brominated carbazole derivatives, is crucial for commercial adoption. nih.gov

Future efforts will focus on transitioning from laboratory-scale batches to continuous flow processes, which can offer better control, higher throughput, and improved safety. Adopting sustainable practices, such as the use of mechanochemistry or bio-based solvents, will not only reduce the environmental footprint but can also lower production costs. researchgate.nethorizon-europe.gouv.fr The continued demand for high-performance materials in electronics and healthcare ensures that the development of scalable and industrially relevant carbazole-based technologies will remain a high priority.

Q & A

Q. What are the standard synthetic routes for 3-Bromo-9-propyl-9H-carbazole, and what experimental conditions optimize yield?

Methodological Answer: The synthesis typically involves N-alkylation of 3-bromo-9H-carbazole using a propyl halide (e.g., 1-bromopropane) under catalytic conditions. A high-yield method (75%) employs:

  • Catalyst : NiCl₂ in toluene .
  • Conditions : 115°C for 10 hours under inert atmosphere.
  • Workup : Precipitation in water followed by recrystallization from ethanol .
    Key Steps :

Dissolve 3-bromo-9H-carbazole and propyl halide in DMF with KOH.

Add catalyst and stir at elevated temperature.

Quench with water, filter, and purify via recrystallization.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer :

  • NMR : Confirm bromine and propyl group positions via ¹H/¹³C NMR (e.g., propyl CH₂ at δ ~1.0–1.5 ppm) .
  • X-ray Crystallography : Resolve molecular conformation using SHELXL for refinement. The carbazole core is planar (RMSD: 0.024 Å), with a dihedral angle of ~88° between the carbazole and substituent rings .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 322.2) .

Q. How does the propyl group influence the compound’s solubility and stability?

Methodological Answer :

  • Solubility Enhancement : Alkylation (propyl group) reduces π-π stacking, improving solubility in toluene and DMF. Test via HPLC with varied mobile phases .
  • Stability : Assess thermal stability via DSC (melting point ~420–433 K) and photostability under UV-Vis irradiation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of N-alkylation in this compound synthesis?

Methodological Answer : The N-alkylation favors the carbazole nitrogen due to:

  • Electronic Effects : Lone pair on nitrogen attacks the electrophilic propyl halide.
  • Steric Factors : Propyl group minimizes steric hindrance compared to bulkier substituents.
    Experimental Validation :
  • Compare reaction outcomes with alternative alkylating agents (e.g., isopropyl or benzyl halides) .
  • Monitor intermediates via in-situ IR or LC-MS .

Q. How can conflicting crystallographic data (e.g., dihedral angles) be resolved in structural studies?

Methodological Answer :

  • Data Reconciliation : Re-refine XRD data using SHELXL with updated scattering factors.
  • Comparative Analysis : Cross-validate with DFT-optimized structures (e.g., Gaussian09) to assess deviations >2° .
  • Temperature-Dependent Studies : Collect data at multiple temperatures to rule out thermal motion artifacts.

Q. What strategies optimize the compound’s photophysical properties for optoelectronic applications?

Methodological Answer :

  • Substituent Engineering : Introduce electron-withdrawing/donating groups to modulate HOMO-LUMO gaps.
  • Aggregation Studies : Test aggregation-induced emission (AIE) properties in THF/water mixtures via fluorescence spectroscopy .
  • Device Integration : Fabricate OLED layers via spin-coating and measure electroluminescence efficiency .

Q. How do reaction conditions (e.g., catalyst choice) impact yield and purity in large-scale synthesis?

Methodological Answer :

  • Catalyst Screening : Compare NiCl₂ vs. Pd-based catalysts for turnover efficiency (e.g., NiCl₂ gives 75% yield ).
  • Scale-Up Protocols : Use flow chemistry to maintain temperature control and reduce byproducts.
  • Purity Assessment : Monitor via HPLC (C18 column, acetonitrile/water gradient) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

Methodological Answer :

  • Reproducibility Checks : Replicate synthesis using identical reagents and conditions .
  • Advanced Characterization : Use high-resolution MS and 2D NMR (HSQC, HMBC) to confirm structural integrity .
  • Impurity Profiling : Identify byproducts via GC-MS or preparative TLC .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-9-propyl-9H-carbazole
Reactant of Route 2
Reactant of Route 2
3-Bromo-9-propyl-9H-carbazole

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